molecular formula C19H17F3N2O3 B10786224 6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

Cat. No.: B10786224
M. Wt: 378.3 g/mol
InChI Key: ZUNCPEIOPMEIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GW577382 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide or cyanide ions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

GW577382 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of Protein Kinase Novel 3.

    Biology: It helps in understanding the role of Protein Kinase Novel 3 in various biological processes, including cell migration and angiogenesis.

    Medicine: It has potential therapeutic applications in the treatment of cancers, such as pancreatic and prostate cancer, as well as T-cell acute lymphoblastic leukemia.

    Industry: It can be used in the development of new drugs targeting Protein Kinase Novel 3.

Mechanism of Action

GW577382 exerts its effects by inhibiting Protein Kinase Novel 3. This inhibition occurs through the interaction with the catalytic domain of the kinase, which is homologous to protein kinase C family members. The inhibition of Protein Kinase Novel 3 affects various molecular targets and pathways, including the regulation of the actin cytoskeleton and angiogenesis .

Comparison with Similar Compounds

GW577382 is unique compared to other similar compounds due to its potent inhibition of Protein Kinase Novel 3. Similar compounds include other 4-anilinoquinolines, which also inhibit Protein Kinase Novel 3 but may differ in their potency and specificity. Some of these similar compounds include:

Properties

Molecular Formula

C19H17F3N2O3

Molecular Weight

378.3 g/mol

IUPAC Name

6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

InChI

InChI=1S/C19H17F3N2O3/c1-25-16-9-12(10-17(26-2)18(16)27-3)24-15-6-7-23-14-5-4-11(8-13(14)15)19(20,21)22/h4-10H,1-3H3,(H,23,24)

InChI Key

ZUNCPEIOPMEIGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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